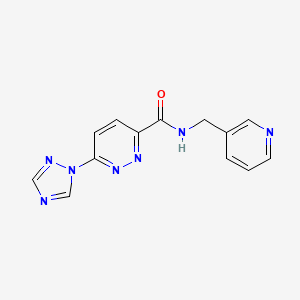

N-(pyridin-3-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

N-(pyridin-3-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position and a pyridin-3-ylmethyl carboxamide group at the 3-position. The pyridazine scaffold is known for its planar geometry and ability to engage in π-π stacking interactions, while the 1,2,4-triazole group enhances hydrogen-bonding capacity, critical for target binding .

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N7O/c21-13(16-7-10-2-1-5-14-6-10)11-3-4-12(19-18-11)20-9-15-8-17-20/h1-6,8-9H,7H2,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHSXKQRHIGODU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=NN=C(C=C2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction.

Introduction of the Triazole Group: The triazole moiety is introduced via a cycloaddition reaction, often using azide and alkyne precursors under copper-catalyzed conditions (CuAAC).

Attachment of the Pyridinylmethyl Group: This step involves the alkylation of the pyridazine ring with a pyridinylmethyl halide under basic conditions.

Amidation Reaction: Finally, the carboxylic acid group on the pyridazine ring is converted to the carboxamide using an amine source and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Automated Reaction Monitoring: Using techniques like HPLC or NMR to monitor reaction progress.

Purification Processes: Such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially modifying the pyridazine or pyridine rings.

Reduction: Reduction reactions using agents like lithium aluminum hydride can target the carboxamide group, converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine or pyridazine rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Modified pyridazine or pyridine derivatives.

Reduction Products: Amines or alcohols.

Substitution Products: Various functionalized derivatives depending on the substituents used.

Scientific Research Applications

The compound has been studied for its role as a P2X7 receptor antagonist , which is crucial in modulating inflammatory responses and pain pathways. Research indicates that derivatives of this compound exhibit potent activity against human and rat P2X7 receptors, with some showing a pIC(50) greater than 7.5, suggesting strong binding affinity and potential for therapeutic applications in pain management and inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of N-(pyridin-3-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has been pivotal in optimizing its efficacy. Studies have demonstrated that modifications to the triazole and pyridazine moieties can significantly influence the biological activity of the compound. For instance, variations in substituents on the pyridine ring can enhance receptor selectivity and potency .

Therapeutic Potential

The therapeutic implications of this compound are vast:

- Anti-inflammatory Agents : Due to its antagonistic effects on the P2X7 receptor, it holds promise as a treatment for chronic inflammatory conditions such as rheumatoid arthritis.

- Pain Management : The ability to modulate pain pathways positions this compound as a candidate for developing new analgesics with fewer side effects compared to traditional opioids.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridazine rings can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This can lead to inhibition or activation of specific biological pathways, depending on the target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Key Comparative Insights

A. Bioactivity and Target Engagement

- Kinase Inhibition : (R)-IPMICF16 (imidazo[1,2-b]pyridazine derivative) demonstrates potent TRK inhibition due to its fluorophenyl-pyrrolidinyl substituent, which enhances hydrophobic interactions with kinase domains . The target compound’s pyridin-3-ylmethyl group may similarly improve solubility and target affinity compared to bulkier aryl groups.

- Antimicrobial Potential: The 1,2,4-triazole group in Talarozole and the target compound is associated with antifungal and antibacterial activity, likely via inhibition of cytochrome P450 enzymes or sterol biosynthesis.

B. Structural and Physicochemical Properties

- Planarity and π-π Interactions : The pyridazine core in N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine exhibits a planar geometry (r.m.s. deviation = 0.044 Å) and forms infinite polymeric chains via intermolecular hydrogen bonding . This suggests the target compound may adopt similar conformations, favoring protein-ligand interactions.

- Crystalline Stability : The deuterated methyl group in the patented pyridazine-triazole derivative highlights strategies to enhance metabolic stability, a consideration for optimizing the target compound’s pharmacokinetics.

Biological Activity

N-(pyridin-3-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological evaluations, and relevant case studies.

Synthesis

The compound was synthesized through a series of chemical reactions involving pyridazine and triazole derivatives. The synthesis typically involves the reaction of 4-(4-phenyl-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazol-3-yl)pyridine with various reagents under controlled conditions to yield the desired product .

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit promising anticancer properties. For instance, a related compound showed significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells with IC50 values ranging from 1.06 to 2.73 μM .

The mechanism of action appears to involve the inhibition of c-Met kinase, which is a critical target in cancer therapy. In vitro studies indicated that the most promising derivatives could induce late apoptosis in cancer cells and arrest the cell cycle at the G0/G1 phase .

Antimicrobial Activity

The biological evaluation of similar triazole compounds has also revealed their potential as antimicrobial agents. These compounds have shown activity against various bacterial strains, suggesting that modifications in their structure can lead to enhanced antibacterial properties .

Case Studies

Case Study 1: Inhibition of c-Met Kinase

A study evaluated a series of triazolo-pyridazine derivatives for their ability to inhibit c-Met kinase. Compound 12e exhibited an IC50 value comparable to Foretinib, a known c-Met inhibitor, demonstrating its potential as a therapeutic agent in treating cancers that overexpress this kinase .

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of various triazolo-pyridazine derivatives were assessed using the MTT assay. The results indicated that several compounds displayed moderate to potent antiproliferative activity against multiple cancer cell lines. Notably, compound 12e showed significant efficacy with IC50 values indicating strong cytotoxicity .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications on the triazole and pyridazine rings can significantly influence biological activity. The presence of electron-withdrawing or electron-donating groups can alter the interaction with biological targets such as enzymes and receptors.

Table 1: Cytotoxicity of Triazolo-Pyridazine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 12e | A549 | 1.06 ± 0.16 |

| 12e | MCF-7 | 1.23 ± 0.18 |

| 12e | HeLa | 2.73 ± 0.33 |

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 3.12 |

| Compound B | Escherichia coli | 10.00 |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing N-(pyridin-3-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide and its analogs?

- Answer : The compound’s synthesis typically involves coupling reactions between pyridazine-3-carboxylic acid derivatives and amine-containing moieties. For example, analogs like 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide derivatives are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Patent literature highlights the use of deuterated intermediates (e.g., N-(methyl-D3) groups) to improve metabolic stability, as seen in Bristol-Myers Squibb’s preparation of structurally related compounds . Key steps include purification via column chromatography and characterization using LCMS and NMR (≥95% purity criteria) .

Q. How is the structural integrity of this compound validated in academic research?

- Answer : Structural validation employs:

- NMR spectroscopy : and NMR (e.g., δ 8.56 ppm for aromatic protons in pyridazine rings ) confirm substituent positions.

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles critical for understanding molecular conformation .

- LCMS/HPLC : Quantify purity (>97%) and verify molecular ions (e.g., ESIMS m/z 364.2 for analogs ).

Advanced Research Questions

Q. What experimental approaches address solubility challenges for in vivo pharmacokinetic studies of this compound?

- Answer : Poor aqueous solubility (e.g., <1.2 µg/mL for triazole analogs ) is mitigated via:

- Solid dispersion techniques : Co-processing with hydrophilic polymers (e.g., polyvinylpyrrolidone) enhances dissolution rates.

- Prodrug derivatization : Introducing ionizable groups (e.g., phosphate esters) improves bioavailability.

- Nanoparticle formulations : Encapsulation in lipid-based carriers increases systemic exposure, as demonstrated in studies with structurally related pyridazine derivatives .

Q. How do researchers resolve contradictions in bioactivity data across different assays?

- Answer : Discrepancies in IC values or receptor binding affinities are addressed by:

- Assay standardization : Normalizing cell lines (e.g., HEK293 vs. CHO) and incubation conditions (pH, temperature).

- Orthogonal validation : Cross-referencing data from SPR (surface plasmon resonance), fluorescence polarization, and radioligand binding assays (e.g., F-labeled tracers for PET imaging ).

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding modes to reconcile activity differences caused by stereochemistry or substituent positioning .

Q. What methodologies optimize the compound’s selectivity for target enzymes versus off-target effects?

- Answer : Selectivity is enhanced through:

- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., trifluoromethyl vs. cyclopropaneamido groups) to refine steric and electronic interactions .

- Kinetic solubility assays : High-throughput screening identifies analogs with balanced lipophilicity (logP 2–4) and permeability (Caco-2 assay).

- Proteome-wide profiling : Affinity chromatography coupled with mass spectrometry identifies off-target binding partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.